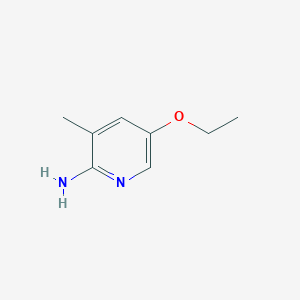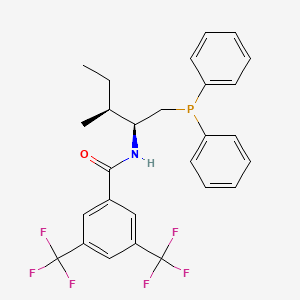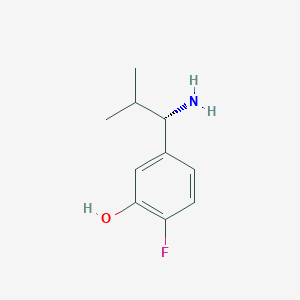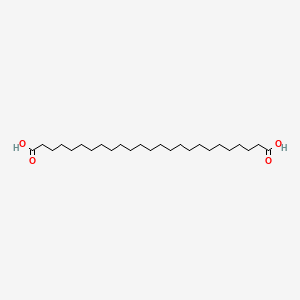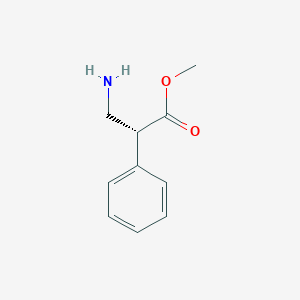
Methyl (R)-3-amino-2-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-3-amino-2-phenylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a phenyl group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
Methyl ®-3-amino-2-phenylpropanoate can be synthesized through several synthetic routes. One common method involves the esterification of ®-3-amino-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with methyl ®-3-amino-2-oxopropanoate to form the desired product. This reaction requires anhydrous conditions and is usually performed in an inert atmosphere to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of methyl ®-3-amino-2-phenylpropanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
Methyl ®-3-amino-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Introduction of substituents such as nitro or halogen groups onto the phenyl ring.
科学的研究の応用
Methyl ®-3-amino-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of methyl ®-3-amino-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity.
類似化合物との比較
Methyl ®-3-amino-2-phenylpropanoate can be compared with other similar compounds, such as:
Methyl (S)-3-amino-2-phenylpropanoate: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
Ethyl ®-3-amino-2-phenylpropanoate: A similar compound with an ethyl ester group instead of a methyl ester group, which may have different physicochemical properties.
Methyl ®-3-amino-2-phenylbutanoate: A compound with an additional methylene group in the backbone, which may affect its reactivity and biological activity.
The uniqueness of methyl ®-3-amino-2-phenylpropanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
methyl (2R)-3-amino-2-phenylpropanoate |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 |
InChIキー |
WSDDSIXJNPGPSI-VIFPVBQESA-N |
異性体SMILES |
COC(=O)[C@@H](CN)C1=CC=CC=C1 |
正規SMILES |
COC(=O)C(CN)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


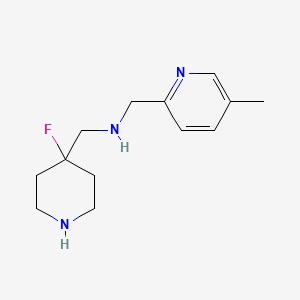
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride](/img/structure/B15220084.png)
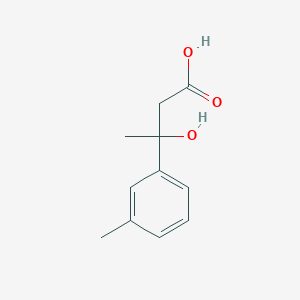

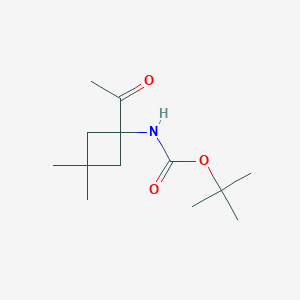
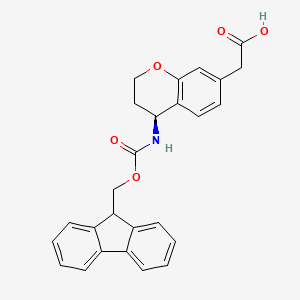
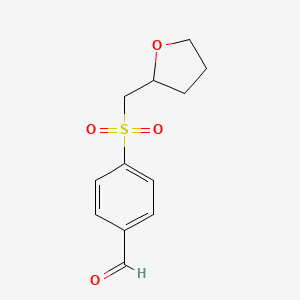
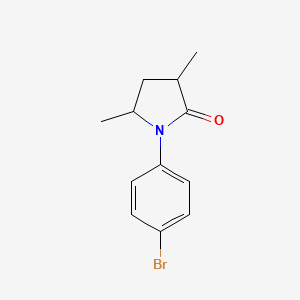
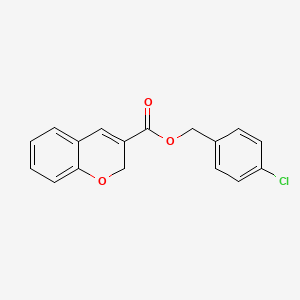
![1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15220136.png)
